2-benzyl-5-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
2-benzyl-5-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a methoxy group attached to a dihydroisoquinolinone core
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as electrophilic substitution .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, affecting a range of pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, including the formation of the isoquinoline core and the introduction of the benzyl and fluorophenyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-benzyl-5-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a subject of interest in the study of enzyme interactions and receptor binding.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activity.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-benzyl-5-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one include other isoquinoline derivatives, such as:
- 2-Benzyl-5-[(4-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one
- 2-Benzyl-5-[(4-methoxyphenyl)methoxy]-3,4-dihydroisoquinolin-1-one
- 2-Benzyl-5-[(4-bromophenyl)methoxy]-3,4-dihydroisoquinolin-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO2/c24-19-11-9-18(10-12-19)16-27-22-8-4-7-21-20(22)13-14-25(23(21)26)15-17-5-2-1-3-6-17/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACAZYQVEDLRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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